6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one
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Overview
Description
6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with a pyridin-3-ylmethylamino group and a methyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Pyridin-3-ylmethylamino Group: The pyrimidine core is then reacted with a pyridin-3-ylmethylamine under appropriate conditions to introduce the pyridin-3-ylmethylamino group.
Methylation: The final step involves the methylation of the pyrimidine core to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((Pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one: Similar structure but with the pyridinyl group at the 2-position instead of the 3-position.
Uniqueness
6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the specific positioning of the pyridin-3-ylmethylamino group and the methyl group, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Biological Activity
6-Methyl-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure:
- Molecular Formula : C12H12N4O
- Molecular Weight : 232.25 g/mol
The structure features a pyrimidine ring substituted with a methyl group and a pyridinylmethyl amino group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, a study evaluating various synthesized alkaloids found that certain derivatives showed high efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial activity.
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. For example, oxazolo[5,4-d]pyrimidine derivatives have shown promising results against various cancer cell lines by inhibiting key cellular pathways involved in proliferation and survival . The mechanism of action includes inhibition of kinases such as VEGFR-2 and activation of apoptotic pathways, which could be relevant to the biological activity of this compound.
Research Findings
A variety of studies have explored the biological activities of compounds related to this compound:
Case Studies
- Antibacterial Efficacy : A study on pyrimidine derivatives revealed that modifications at specific positions significantly enhanced antibacterial properties. This suggests that similar modifications in this compound could yield potent antimicrobial agents.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain pyrimidine derivatives effectively inhibited cell growth in multiple human cancer lines. The relevance of these findings indicates that this compound may exhibit comparable anticancer activities.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-8-5-10(16)15-11(14-8)13-7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) |
InChI Key |
XRBXPSPWFBQOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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